molecular formula C19H16FN5O B5771405 N-(4-fluorobenzyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-fluorobenzyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5771405
M. Wt: 349.4 g/mol
InChI Key: JMOPBBZZODKSDJ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-(4-fluorobenzyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the migration and invasion of cancer cells. It has also been shown to have a low toxicity profile in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-fluorobenzyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its potential as a new drug candidate for the treatment of cancer and inflammatory diseases. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on N-(4-fluorobenzyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
1. Further studies to elucidate its mechanism of action and potential side effects.
2. Development of new derivatives with improved efficacy and toxicity profiles.
3. Evaluation of its potential as a therapeutic agent in preclinical and clinical studies.
4. Investigation of its potential as a diagnostic tool for cancer and other inflammatory diseases.
5. Exploration of its potential as a tool for studying the role of inflammation and tumor growth in various diseases.
In conclusion, N-(4-fluorobenzyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with potential applications in various areas of scientific research. Its anti-inflammatory and anti-tumor activity make it a potential candidate for the development of new drugs in the treatment of cancer and other inflammatory diseases. Further studies are needed to fully understand its mechanism of action and potential side effects, and to evaluate its potential as a therapeutic agent in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the reaction of 4-methoxyphenylhydrazine and 4-fluorobenzyl bromide with 6-aminopyrazolo[3,4-d]pyrimidine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(4-fluorobenzyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential applications in various areas of scientific research. It has been shown to exhibit anti-inflammatory and anti-tumor activity, making it a potential candidate for the development of new drugs in the treatment of cancer and other inflammatory diseases.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c1-26-16-8-6-15(7-9-16)25-19-17(11-24-25)18(22-12-23-19)21-10-13-2-4-14(20)5-3-13/h2-9,11-12H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOPBBZZODKSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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